3-chloro-4-fluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
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Description
3-chloro-4-fluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H13ClFN3O2S2 and its molecular weight is 385.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antidiabetic Potential
One study focused on the synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives, highlighting their significant antidiabetic activity. Molecular and biological properties calculations revealed favorable drug-like profiles for six compounds, suggesting potential leads for future drug discovery in the treatment of diabetes (Faidallah et al., 2016).
Anticancer and Enzyme Inhibition Studies
Another research area involves the synthesis of new benzenesulfonamide derivatives to investigate their cytotoxicity and potential as carbonic anhydrase inhibitors. Some derivatives exhibited interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies. Additionally, certain compounds strongly inhibited human cytosolic isoforms of carbonic anhydrase, highlighting their therapeutic potential in cancer treatment (Gul et al., 2016).
Fluorometric Sensing for Metal Ions
Research on pyrazoline-based compounds has also extended to the development of fluorometric sensors for detecting metal ions. A study introduced a non-toxic pyrazoline derivative for selective metal ion detection based on fluorometric methods. This compound significantly decreased fluorescence intensity in the presence of Hg2+ ions without interference from other metal ions, demonstrating its potential as a selective fluorometric "turn-off" sensor (Bozkurt & Gul, 2018).
Anti-Inflammatory and COX-2 Inhibition
Sulfonamide compounds with a pyrazole moiety have been synthesized and evaluated for their anti-inflammatory activity and cyclooxygenase-2 (COX-2) inhibitory properties. Findings from these studies indicate that certain derivatives could serve as leads for developing new anti-inflammatory drugs, particularly those targeting COX-2 inhibition (Pal et al., 2003).
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O2S2/c16-13-9-12(1-2-14(13)17)24(21,22)18-5-7-20-6-3-15(19-20)11-4-8-23-10-11/h1-4,6,8-10,18H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTPOFILFAXYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.